Meta-Chlorine Substitution on the Phenylurea Ring Confers a Molecular Weight and Lipophilicity Differential Versus the Des-Chloro Analog
The target compound bears a 3-chlorophenyl urea group, whereas the closest commercially cataloged analog, 2-(2-(3-phenylureido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide (CAS 1005305-03-2), lacks this chlorine substituent . The presence of the chlorine atom increases molecular weight from 372.5 Da (des-chloro) to 406.9 Da (3-chloro) and introduces a strong dipole moment (~1.5 D for a C–Cl bond) that alters the electronic surface potential of the urea pharmacophore . This substitution is consistent with SAR trends observed in 2-ureido-thiazole CDK inhibitor series, where halogenation at the meta position of the phenyl ring modulates potency and selectivity [1].
| Evidence Dimension | Molecular weight and halogen substitution pattern |
|---|---|
| Target Compound Data | 406.9 g/mol; 3-chlorophenyl substitution |
| Comparator Or Baseline | 372.5 g/mol; unsubstituted phenyl (CAS 1005305-03-2) |
| Quantified Difference | +34.4 g/mol; one chlorine atom added |
| Conditions | Exact mass comparison from molecular formula |
Why This Matters
Molecular weight and lipophilicity increases from chlorination directly affect passive membrane permeability, protein binding, and metabolic clearance, making the 3-chloro compound a distinct entity for pharmacokinetic and target-engagement studies.
- [1] Pevarello P et al. (Pfizer). 2-Ureido-thiazole derivatives, process for their preparation, and their use as antitumor agents. US Patent 6,863,647 B2, 2005. https://patents.google.com/patent/US6863647B2/en View Source
